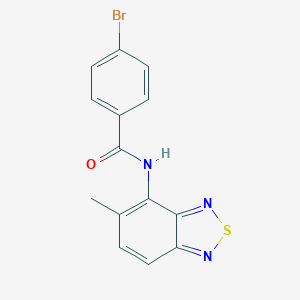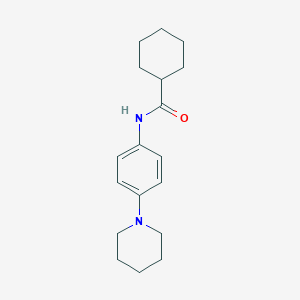
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that play a crucial role in cell division. 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide binds to the colchicine site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. It has also been reported to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments, including its potent antitumor activity, its ability to inhibit drug-resistant cancer cells, and its specificity for the colchicine site of tubulin. However, 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research and development of 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide. These include the optimization of its synthesis method to improve its yield and purity, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the identification of its potential drug targets. Additionally, the development of 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective anticancer drugs.
合成法
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methoxybenzoic acid with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with thionyl chloride and ammonia to yield the final product. Other methods include the reaction of 3-chloro-4-methoxybenzoic acid with pyridine-3-methanol in the presence of a coupling agent.
科学的研究の応用
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has also been reported to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
製品名 |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-4-11(7-12(13)15)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
InChIキー |
PCZADEZQADWFRP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
